molecular formula C12H14N2O2S B1392284 N-(2,4-dimethoxybenzyl)thiazol-2-amine CAS No. 853994-53-3

N-(2,4-dimethoxybenzyl)thiazol-2-amine

Cat. No. B1392284
CAS No.: 853994-53-3
M. Wt: 250.32 g/mol
InChI Key: XLLWLGOTZJZAHB-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

2,4 Dimethoxybenzaldehyde (25 g, 150 mmol, 1 eq), 2 aminothiazole (15.1 g, 150 mmol, 1 eq) and piperidine (150 mg, 1.76 mmol, 0.012 eq) were combined in dichloroethane (500 ml) and the reaction mixture heated to reflux over sieves for 18 hours. The sieves were removed by filtration and the reaction mixture diluted with MeOH (300 ml). Sodium borohydride (25 g, 662 mmol, 4.4 eq) was added portionwise and the reaction mixture heated to reflux for 2 hours. The mixture was cooled, quenched with water and the organic solvent evaporated in vacuo. The reaction mixture was extracted into ethyl acetate and the combined organic solutions extracted with 2M HCl. The acidic solution was basified with potassium carbonate, re-extracted into ethyl acetate, dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 9:1 DCM: MeOH to yield the title compound (24 g, 96 mmol, 64%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
catalyst
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[CH:13]1[N:17]=[C:16]([NH2:18])[S:15][CH:14]=1.[BH4-].[Na+].CO>ClC(Cl)C.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:18][C:16]1[S:15][CH:14]=[CH:13][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C1=CSC(=N1)N
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(C)Cl
Step Six
Name
Quantity
150 mg
Type
catalyst
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over sieves for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with MeOH (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined organic solutions extracted with 2M HCl
EXTRACTION
Type
EXTRACTION
Details
re-extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography
WASH
Type
WASH
Details
eluting with 9:1 DCM

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC=2SC=CN2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 mmol
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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